molecular formula C18H21NO B187661 N-Butyl-2,2-diphenylacetamide CAS No. 4107-02-2

N-Butyl-2,2-diphenylacetamide

Cat. No. B187661
CAS RN: 4107-02-2
M. Wt: 267.4 g/mol
InChI Key: DWTFZCMKNAQOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-2,2-diphenylacetamide, also known as BDP, is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its unique properties and potential applications. BDP is synthesized using a specific method, which involves the reaction of butylamine and 2,2-diphenylacetyl chloride.

Mechanism of Action

The mechanism of action of N-Butyl-2,2-diphenylacetamide is not well understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate molecule, which then undergoes a reaction to produce a chiral product. N-Butyl-2,2-diphenylacetamide may also act as a ligand in asymmetric catalysis by coordinating with a metal catalyst to form a chiral complex, which then catalyzes the reaction.
Biochemical and Physiological Effects:
N-Butyl-2,2-diphenylacetamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. N-Butyl-2,2-diphenylacetamide has also been shown to be stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Butyl-2,2-diphenylacetamide is its ability to act as a chiral auxiliary and ligand in asymmetric catalysis, which is important in the production of pharmaceuticals and agrochemicals. N-Butyl-2,2-diphenylacetamide is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, one limitation of N-Butyl-2,2-diphenylacetamide is its limited solubility in water, which may affect its use in certain experimental conditions.

Future Directions

There are several potential future directions for the use of N-Butyl-2,2-diphenylacetamide in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis. N-Butyl-2,2-diphenylacetamide may also be used in the synthesis of novel heterocyclic compounds, which have potential applications in drug discovery. Additionally, N-Butyl-2,2-diphenylacetamide may be used in the development of new chiral sensors for the detection of chiral molecules in biological and environmental samples.

Scientific Research Applications

N-Butyl-2,2-diphenylacetamide has a wide range of potential applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various compounds, such as chiral sulfoxides, chiral β-lactams, and chiral α-amino acids. N-Butyl-2,2-diphenylacetamide has also been used as a ligand in asymmetric catalysis, which is an important process in the production of pharmaceuticals and agrochemicals. Additionally, N-Butyl-2,2-diphenylacetamide has been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in drug discovery.

properties

CAS RN

4107-02-2

Product Name

N-Butyl-2,2-diphenylacetamide

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-butyl-2,2-diphenylacetamide

InChI

InChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20)

InChI Key

DWTFZCMKNAQOCN-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

4107-02-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 96° C. and MS: m/e=268.4 (M+H+) was prepared in accordance with the general method of example 1 from diphenylacetyl chloride and butylamine.
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